methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a benzoate ester group and two dimethylphenyl groups attached to the pyrazole ring
Preparation Methods
The synthesis of methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Attachment of the dimethylphenyl groups: This step involves the alkylation of the pyrazole ring with 3,4-dimethylphenyl halides in the presence of a base.
Esterification: The final step is the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and is used in various organic transformations.
Mechanism of Action
The mechanism of action of methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation . The compound’s electronic properties also make it suitable for use in electronic devices, where it can facilitate charge transport and emission of light.
Comparison with Similar Compounds
Methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate can be compared with other similar compounds, such as:
Methyl 3,5-bis(hydroxymethyl)benzoate: This compound has hydroxymethyl groups instead of dimethylphenyl groups, leading to different chemical and physical properties.
3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate: This compound has tert-butyl groups instead of dimethylphenyl groups, which affects its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct biological and electronic properties.
Properties
Molecular Formula |
C28H28N2O2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 4-[[3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C28H28N2O2/c1-18-6-10-24(14-20(18)3)26-16-27(25-11-7-19(2)21(4)15-25)30(29-26)17-22-8-12-23(13-9-22)28(31)32-5/h6-16H,17H2,1-5H3 |
InChI Key |
BJIZODXYHUINGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC=C(C=C3)C(=O)OC)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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